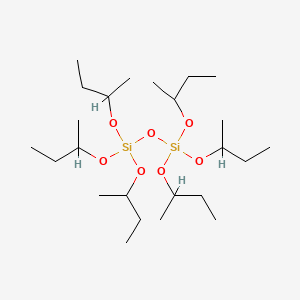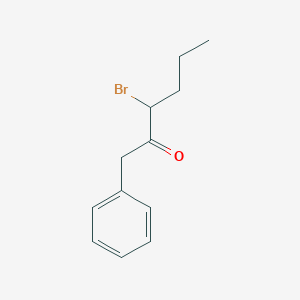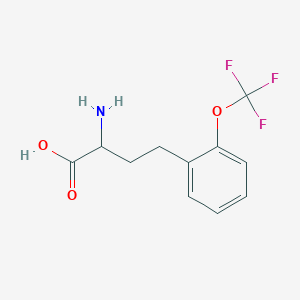
(1e)-1-(Furan-2-yl)-4,4-dimethylpent-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1e)-1-(Furan-2-yl)-4,4-dimethylpent-1-en-3-one is an organic compound that belongs to the class of furan derivatives Furan derivatives are known for their aromatic properties and are widely used in various chemical and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1e)-1-(Furan-2-yl)-4,4-dimethylpent-1-en-3-one typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method is the aldol condensation reaction, where furan-2-carbaldehyde reacts with 4,4-dimethylpentan-2-one in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(1e)-1-(Furan-2-yl)-4,4-dimethylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the pentenone structure can be reduced to form alcohols.
Substitution: The hydrogen atoms on the furan ring can be substituted with different functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Alcohols and other reduced forms of the compound.
Substitution: Halogenated or alkylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
(1e)-1-(Furan-2-yl)-4,4-dimethylpent-1-en-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (1e)-1-(Furan-2-yl)-4,4-dimethylpent-1-en-3-one involves its interaction with specific molecular targets and pathways. The furan ring can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through its ability to form covalent bonds with target proteins or enzymes, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Furfural: A furan derivative used as a precursor for the synthesis of various chemicals.
5-Hydroxymethylfurfural (HMF): Another furan derivative with applications in the production of biofuels and chemicals.
2-Methylfuran: A furan derivative used as a solvent and in the production of pharmaceuticals
Uniqueness
(1e)-1-(Furan-2-yl)-4,4-dimethylpent-1-en-3-one is unique due to its specific structure, which combines a furan ring with a pentenone moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other furan derivatives may not be able to fulfill .
Propiedades
Número CAS |
34204-47-2 |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
(E)-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)10(12)7-6-9-5-4-8-13-9/h4-8H,1-3H3/b7-6+ |
Clave InChI |
YPEFKYSIXHJJHH-VOTSOKGWSA-N |
SMILES isomérico |
CC(C)(C)C(=O)/C=C/C1=CC=CO1 |
SMILES canónico |
CC(C)(C)C(=O)C=CC1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-[5-Hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14174785.png)
![6-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14174788.png)

![Ethanone, 2-[2-bromo-6-(trimethylsilyl)phenoxy]-1-phenyl-](/img/structure/B14174798.png)

![N-[2-(4-Nitrophenyl)ethyl]-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14174820.png)


![2-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14174832.png)
![4-[1-Amino-2-(2-methoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14174836.png)
![1-Phenyl-6-[4-[4-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B14174842.png)


